molecular formula C19H19BrN4O2 B277100 N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Katalognummer B277100
Molekulargewicht: 415.3 g/mol
InChI-Schlüssel: MZKXMRVGJCBBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as BRD0705, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in regulating gene expression and have been implicated in various diseases, including cancer.

Wirkmechanismus

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide binds to the bromodomain of BET proteins, preventing them from binding to acetylated lysine residues on histones. This disrupts the interaction between BET proteins and chromatin, leading to altered gene expression and downstream effects on cancer cell growth and survival.
Biochemical and physiological effects:
In preclinical studies, N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to enhance the effects of other cancer therapies, such as chemotherapy and radiation. However, further studies are needed to determine the full range of biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of their function. However, one limitation is that it may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in combination therapies, where N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide could be used in conjunction with other cancer treatments to enhance their efficacy. Another area is in the development of more potent and selective BET inhibitors, which could have even greater therapeutic potential. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, as well as its potential applications in other diseases beyond cancer.

Synthesemethoden

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide involves several steps, starting with the reaction of 4-bromo-2,6-dimethylphenylamine with ethyl 2-bromoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate and triethylorthoformate to obtain the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3-pyridin-3-ylbutanoic acid to form N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have potential therapeutic applications in cancer treatment. BET proteins are involved in regulating the expression of genes that are critical for cancer cell survival and proliferation. Inhibiting BET proteins with N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide can lead to the downregulation of these genes, resulting in decreased cancer cell growth and increased apoptosis.

Eigenschaften

Produktname

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

Molekularformel

C19H19BrN4O2

Molekulargewicht

415.3 g/mol

IUPAC-Name

N-(4-bromo-2,6-dimethylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C19H19BrN4O2/c1-12-9-15(20)10-13(2)18(12)22-16(25)6-3-7-17-23-19(24-26-17)14-5-4-8-21-11-14/h4-5,8-11H,3,6-7H2,1-2H3,(H,22,25)

InChI-Schlüssel

MZKXMRVGJCBBCQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

Kanonische SMILES

CC1=CC(=CC(=C1NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.